![molecular formula C17H19N5O2 B2784845 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 1358636-95-9](/img/structure/B2784845.png)
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
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Overview
Description
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
The synthesis of 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinoxaline core followed by the introduction of the piperidinoethyl and methyl groups. Reaction conditions may vary, but common methods include cyclization reactions, condensation reactions, and nucleophilic substitutions. Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other triazoloquinoxaline derivatives. Similar compounds include:
1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar structure but with a pyrazine ring instead of a quinoxaline ring.
1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]pyridazinone: This compound contains a pyridazinone moiety and has shown potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
1-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-18-19-16-17(24)21(11-15(23)20-9-5-2-6-10-20)13-7-3-4-8-14(13)22(12)16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGMXDZFMBBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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